(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
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Overview
Description
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol: is an organic compound characterized by the presence of a cyclohexanol ring substituted with a 2-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-nitroaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 2-nitroaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Reduction: (1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol.
Oxidation: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
(1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol: Similar structure but with an amino group instead of a nitro group.
(1R,4R)-4-((2-Methylphenyl)amino)cyclohexanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
Nitro Group: The presence of the nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol imparts unique reactivity and potential biological activity compared to its analogs.
Stereochemistry: The specific (1R,4R) configuration may result in different biological and chemical properties compared to other stereoisomers.
Properties
IUPAC Name |
4-(2-nitroanilino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDKTBKAXHVCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655383 |
Source
|
Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-85-2 |
Source
|
Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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